molecular formula C16H22N2O3S B2969087 Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone CAS No. 433260-64-1

Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone

Cat. No.: B2969087
CAS No.: 433260-64-1
M. Wt: 322.42
InChI Key: HHBBIAYAVMQDCE-UHFFFAOYSA-N
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Description

Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone is a structurally complex organic compound featuring a piperidine moiety linked via a ketone group to a phenyl ring substituted with a pyrrolidine sulfonyl group.

Properties

IUPAC Name

piperidin-1-yl-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-16(17-10-2-1-3-11-17)14-6-8-15(9-7-14)22(20,21)18-12-4-5-13-18/h6-9H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBBIAYAVMQDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone typically involves multi-step organic reactions. One common approach is the formation of the piperidine and pyrrolidine rings through cyclization reactions. The sulfonyl group is introduced via sulfonation reactions, and the phenyl ketone is incorporated through Friedel-Crafts acylation.

    Cyclization Reactions: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives, while the pyrrolidine ring can be formed via cyclization of amino alcohols.

    Friedel-Crafts Acylation: The phenyl ketone is introduced using acyl chlorides and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing biological processes such as inflammation or cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Features of Piperidinyl/Phenyl Ketone Derivatives

Compound Name Substituents on Piperidine Substituents on Phenyl Ring Molecular Formula Key Properties/Applications Reference
Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone Piperidine Pyrrolidinylsulfonyl (-SO₂-pyrrolidine) Not explicitly provided Hypothesized sulfonyl-driven polarity
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanone 4-Fluorobenzyl 4-Fluorophenyl C₂₀H₂₀F₂NO High selectivity for resistant targets (e.g., antimicrobial)
Cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone Cyclobutyl ketone Pyrrolidinomethyl (-CH₂-pyrrolidine) C₁₆H₂₁NO Industrial applications (e.g., synthesis intermediates)
4-Piperidinyl(4-fluorophenyl) ketone None 4-Fluorophenyl C₂₃H₂₆F₂N₂O* Structural ambiguity in reported formula; potential kinase inhibition

Note: The molecular formula C₂₃H₂₆F₂N₂O for 4-Piperidinyl(4-fluorophenyl) ketone appears inconsistent with typical piperidinyl-phenyl ketones, suggesting a possible error in documentation.

Key Observations:

  • Substituent Effects : The sulfonyl group in the target compound distinguishes it from analogues with halogen (e.g., fluoro in ) or alkyl (e.g., cyclobutyl in ) substituents. Sulfonyl groups enhance polarity and hydrogen-bonding capacity, which may improve receptor binding compared to hydrophobic substituents.
  • Biological Activity : Fluorophenyl derivatives (e.g., ) demonstrate selectivity against resistant biological targets, likely due to halogen-mediated hydrophobic interactions. The absence of halogen in the target compound suggests divergent mechanisms of action.

Sulfonamide-Containing Analogues

Table 2: Sulfonamide/Sulfonyl Derivatives

Compound Name Core Structure Functional Group Molecular Formula Applications Reference
4-[(4-Methylpiperidinyl)sulfonyl]aniline Aniline + piperidinylsulfonyl -SO₂-(4-methylpiperidine) C₁₂H₁₈N₂O₂S Potential sulfonamide drug precursor (e.g., antimicrobial)
4-(Isobutylsulfonyl)-6-nitro-1-phenylindazol-3-ylmethanone Indazole + piperidinyl ketone -SO₂-isobutyl + nitro group C₂₄H₂₆N₄O₄S Kinase inhibition (hypothesized)

Key Observations:

  • Sulfonyl vs. Sulfonamide : The target compound’s sulfonyl-pyrrolidine group differs from sulfonamide derivatives (e.g., ), which are often used in diuretics or antibiotics. Sulfonyl groups may confer metabolic stability compared to sulfonamides.
  • Hybrid Structures : Compounds like combine sulfonyl groups with heterocyclic cores (e.g., indazole), suggesting versatility in targeting enzymes or receptors.

Pyrrolidine-Containing Analogues

Table 3: Pyrrolidine-Modified Compounds

Compound Name Core Structure Pyrrolidine Position Molecular Formula Notable Properties Reference
This compound Phenyl ketone + piperidine Sulfonyl-linked pyrrolidine Not provided Enhanced polarity
Cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone Phenyl ketone + cyclobutyl Methyl-linked pyrrolidine C₁₆H₂₁NO Industrial synthesis intermediate

Key Observations:

    Biological Activity

    Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

    Chemical Structure and Properties

    The compound features a piperidyl group linked to a phenyl ketone structure, with a pyrrolidinylsulfonyl substituent. This unique configuration allows for interactions with various biological targets, making it a candidate for multiple therapeutic applications.

    The biological activity of this compound can be attributed to several mechanisms:

    • Oxidoreductase Modulation : Similar compounds have shown the ability to modulate oxidoreductase activities, which are crucial in metabolic processes. For instance, derivatives have been identified that effectively counteract nonalcoholic fatty liver disease (NAFLD) by regulating lipid metabolism and reducing triglyceride levels in vitro and in vivo .
    • Dopamine Receptor Interaction : Research indicates that related compounds can interact with dopamine receptors, particularly the D3 receptor, which is implicated in several neurological disorders including schizophrenia and Parkinson's disease . This interaction suggests potential applications in neuropharmacology.

    Table 1: Biological Activity Overview

    CompoundTarget ActivityEC50 (μM)Reference
    This compoundModulates oxidoreductase activity≤ 13.5
    Phenyl 4-phenyl-1-(phenylmethyl)-4-piperidyl ketoneDopamine D3 receptor modulationModerate selectivity

    Case Study 1: Nonalcoholic Fatty Liver Disease (NAFLD)

    In a study focused on novel phenyl ketone derivatives, this compound demonstrated significant efficacy in reducing total cholesterol and triglyceride levels in HepG2 cell lines. The most potent derivative exhibited an EC50 value of 10.2 nM, indicating strong biological activity against NAFLD . Histological analysis confirmed that treatment with this compound led to reduced lipid accumulation compared to control groups.

    Case Study 2: Neuropharmacological Applications

    Compounds structurally related to this compound have been evaluated for their effects on dopaminergic systems. These studies highlight the potential of such compounds in treating disorders like schizophrenia and depression by selectively targeting the D3 receptor . The moderate selectivity towards D3 over D2 receptors suggests a favorable side effect profile, enhancing therapeutic outcomes.

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